![molecular formula C9H11ClN4 B2419887 (4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride CAS No. 1107635-36-8](/img/structure/B2419887.png)
(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride
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Overview
Description
(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride, also known as TPA, is a chemical compound that has been extensively studied in scientific research. It is a triazole-based compound that has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
Scientific Research Applications
- Synthesis and Characterization : The compound is synthesized from p-hydroxy benzaldehyde and phenyl hydrazine, yielding a series of biologically active triazole and pyrazole derivatives containing 2,4-disubstituted thiazole analogues . These derivatives were evaluated for their in vitro antimicrobial activity.
- Experimental Evidence : The same derivatives were also evaluated for antioxidant properties using the DPPH free radical-scavenging assay. They exhibited remarkable antioxidant activity compared to standard antioxidants .
- Binding Affinities : Molecular docking studies revealed that the compound interacts with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease. Binding affinities ranged from −10.0 to −11.0 kcal/mol and −8.2 to −9.3 kcal/mol, respectively .
- Structure-Activity Relationship : Triazole derivatives have been explored as anticancer agents. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells .
- HIV-1 Inhibition : 1,2,3-triazoles have been potent inhibitors of HIV-1. Functionalizing the 4’-linear substituent may generate novel antiviral nucleoside scaffolds .
Antimicrobial Activity
Antioxidant Properties
Molecular Docking Studies on COVID-19
Anticancer Potential
Antiviral Applications
Drug Development
Mechanism of Action
Target of Action
It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme. This suggests that the compound may interact with its targets through hydrogen bonding, among other possible interactions.
Biochemical Pathways
It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule , which could potentially affect a variety of biochemical pathways.
Pharmacokinetics
The presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule , which could potentially impact the compound’s bioavailability.
Result of Action
It is known that triazole derivatives possess various biological activities , suggesting that this compound may have a range of molecular and cellular effects.
properties
IUPAC Name |
[4-(triazol-2-yl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13;/h1-6H,7,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXBFLUNDCKELV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2N=CC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-Triazol-2-yl)phenyl)methanamine hydrochloride |
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